molecular formula C21H20FN3O2 B5549237 [5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone

Cat. No.: B5549237
M. Wt: 365.4 g/mol
InChI Key: AYHMTUSVMIHQCP-UHFFFAOYSA-N
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Description

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole is 365.15395505 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to 3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole have been investigated for their antibacterial properties. Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Additionally, (azolylphenyl)oxazolidinone antibacterial agents, with pyrazole moieties, exhibited good activity against Gram-negative organisms (Genin et al., 2000).

Antifungal and Antimicrobial Activity

Fluorine-containing pyrazoles, such as those structurally similar to the compound , have demonstrated significant antibacterial and antifungal activities. For instance, certain fluorine-containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles were effective against various bacterial and fungal strains (Gadakh et al., 2010).

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole have been a focus in several studies. Research involving the synthesis of pyrazole imines and azetidinone compounds, along with their antibacterial activity, highlights the importance of these compounds in medicinal chemistry (Mistry & Desai, 2005).

Anticancer Activity

Compounds containing pyrazole moieties have been evaluated for their potential anticancer activities. For example, certain benzenesulfonamide derivatives with pyrazole structures exhibited cytotoxic activities, indicating their potential in anti-tumor studies (Gul et al., 2016).

Electrophysiological Properties

The electrochemical properties of fluorinated pyrazoles, which share structural similarities with the compound , have been studied. These investigations focus on understanding the electrophysiological aspects of such compounds, potentially contributing to their applications in electronic and material sciences (Costea, Fafilek, & Kronberger, 2014).

Properties

IUPAC Name

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-5-2-3-6-16(14)13-27-18-11-25(12-18)21(26)19-10-23-24-20(19)15-7-4-8-17(22)9-15/h2-10,18H,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHMTUSVMIHQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2CN(C2)C(=O)C3=C(NN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.